molecular formula C13H19NS B1455422 3-[(Cyclohexylsulfanyl)methyl]aniline CAS No. 1184225-27-1

3-[(Cyclohexylsulfanyl)methyl]aniline

Cat. No. B1455422
CAS RN: 1184225-27-1
M. Wt: 221.36 g/mol
InChI Key: ZYQVCISETWBDFB-UHFFFAOYSA-N
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Description

3-[(Cyclohexylsulfanyl)methyl]aniline, also known as CSA, is an organic compound with a chemical formula of C11H17NS. It is a cyclic amine, and is a derivative of aniline. CSA is a colorless solid with a pungent odor. It is soluble in organic solvents such as ethanol and acetone, and is slightly soluble in water. CSA has a variety of applications in science and industry, including synthesis, chemical reactions, and laboratory experiments.

Scientific Research Applications

Methylation of Anilines

Anilines, including “3-[(Cyclohexylsulfanyl)methyl]aniline”, can be used in the methylation process. This process involves the use of cyclometalated ruthenium complexes to effectively methylate anilines with methanol, selectively producing N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner .

Synthesis of Bio-active Compounds

The selective N-alkylation of amines, including anilines, is an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry . In this respect, particularly N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

Industrial and Synthetic Organic Chemistry

“3-[(Cyclohexylsulfanyl)methyl]aniline” could potentially be used in various industrial and synthetic organic chemistry applications. Anilines are often used as intermediates in the synthesis of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

Catalysts in Chemical Reactions

Anilines can act as ligands in the formation of coordination complexes. These complexes can serve as catalysts in a variety of chemical reactions .

Research and Development

As a relatively specific compound, “3-[(Cyclohexylsulfanyl)methyl]aniline” could be used in research and development to explore its properties and potential applications .

Education and Training

In educational settings, “3-[(Cyclohexylsulfanyl)methyl]aniline” could be used in teaching and training to demonstrate various chemical reactions and processes .

properties

IUPAC Name

3-(cyclohexylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVCISETWBDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclohexylsulfanyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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